molecular formula C16H23NO2 B3436402 ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride

ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride

Cat. No. B3436402
M. Wt: 261.36 g/mol
InChI Key: POJVSTHZRYDQKL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as EPE, this compound is primarily used in research laboratories to study the mechanism of action and physiological effects on living organisms.

Mechanism of Action

EPE acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. By binding to the sigma-1 receptor, EPE enhances the receptor's activity, leading to increased calcium signaling and improved cellular function.
Biochemical and Physiological Effects:
EPE has been found to have various biochemical and physiological effects on living organisms. It has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and pain perception. EPE has also been found to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPE in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for targeted research on the receptor's function and potential therapeutic applications. However, one limitation of using EPE is that it has a short half-life, which can make it difficult to study the compound's long-term effects.

Future Directions

There are several future directions for research on EPE. One potential area of study is the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of EPE and its potential for toxicity. Finally, the development of more stable analogs of EPE could lead to improved therapeutic applications of the compound.

Scientific Research Applications

EPE is widely used in scientific research to study the effects of the compound on living organisms. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. EPE has also been shown to have anxiolytic and analgesic effects.

properties

IUPAC Name

ethyl 4-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-15(18)16(10-12-17-13-11-16)9-8-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJVSTHZRYDQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl isonipecotate (64 mmol; 10.0 g), anhydrous potassium carbonate (192 mmol; 26.5 g) and phenylethyl bromide (77 mmol, 14.25 g) in anhydrous N,N-dimethylformamide (100 ml) was stirred at 70° C. for 5 hours 30 minutes. After cooling, the reaction mixture was diluted with water (300 ml) and extracted with ethyl acetate (3×200 ml). The combined organic phases were washed with saturated NaCl solution (3×100 ml), dried over sodium sulfate and evaporated under reduced pressure. A crude product was obtained, which was purified on a column of alumina (eluting with 2/1 n-hexane/ethyl acetate) to give 14.0 g (84%) of pure product as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
Reactant of Route 2
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
Reactant of Route 3
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
Reactant of Route 4
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
Reactant of Route 5
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
Reactant of Route 6
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride

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